molecular formula C19H19N3O2S2 B2472405 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448077-96-0

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2472405
CAS RN: 1448077-96-0
M. Wt: 385.5
InChI Key: IKCWORLMJJJKIL-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Electrochemical Synthesis and Mechanisms

Amani and Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, focusing on the oxidation of related compounds in the presence of nucleophiles like 2-mercaptobenzothiazole. They discovered that electrochemically generated p-quinone imine participates in Michael addition reactions, leading to disubstituted products. This study provides a basis for understanding the electrochemical behaviors and potential applications of compounds like 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone in synthesis and organic transformations (A. Amani & D. Nematollahi, 2012).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including structures related to the target compound. Their work highlights the potential of such compounds in developing antimicrobial agents, demonstrating variable and modest activity against investigated bacterial and fungal strains (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, showing promising activity against Mycobacterium tuberculosis. Among the compounds studied, one showed significant inhibitory activity, highlighting the therapeutic potential of such molecular frameworks in tuberculosis treatment (V. U. Jeankumar et al., 2013).

Wound-Healing Potential

Vinaya et al. (2009) evaluated the wound-healing potential of derivatives related to the target compound, observing significant activity in vivo. Compounds showed faster epithelialization and increased tensile strength in wound models, suggesting the potential of these derivatives in promoting wound healing (K. Vinaya et al., 2009).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-5-1-2-6-16(15)26-19)22-11-8-14(9-12-22)24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCWORLMJJJKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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